Awl-II-38.3 -

Awl-II-38.3

Catalog Number: EVT-1595703
CAS Number:
Molecular Formula: C23H18F3N5O3
Molecular Weight: 469.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-[2-methyl-5-[[[3-(4-methyl-1-imidazolyl)-5-(trifluoromethyl)phenyl]-oxomethyl]amino]phenyl]-5-isoxazolecarboxamide is a member of benzamides.
Source and Classification

AWL-II-38.3 was sourced from MedChem Express, a well-known supplier of chemical compounds for research purposes. It is classified as an EphA3 inhibitor, which positions it within the broader category of protein tyrosine kinase inhibitors. These inhibitors are crucial in the development of targeted cancer therapies, aiming to disrupt specific signaling pathways involved in tumor growth and spread .

Synthesis Analysis

The synthesis of AWL-II-38.3 involves several intricate steps that include the formation of key intermediates. The process typically begins with the selection of appropriate starting materials that undergo various chemical reactions, such as coupling and functional group modifications, to yield the final compound.

Technical Details

  1. Key Intermediates: The synthesis pathway includes the generation of intermediates that are essential for achieving the desired molecular structure.
  2. Reactions: Common reactions may include nucleophilic substitutions and cyclizations, which are critical for constructing the complex structure of AWL-II-38.3.
  3. Purification: After synthesis, purification techniques such as chromatography are employed to isolate AWL-II-38.3 from by-products and unreacted materials.
Molecular Structure Analysis

The molecular structure of AWL-II-38.3 has been elucidated through X-ray crystallography, revealing its binding conformation within the EphA3 kinase domain.

Structure Data

  • Molecular Formula: CX_{X}HY_{Y}NZ_{Z}OW_{W} (exact values depend on specific composition).
  • Binding Site: The compound occupies the substrate-binding pocket of EphA3, demonstrating favorable interactions that enhance its inhibitory potency .
  • Conformation: Structural analysis indicates that AWL-II-38.3 adopts a specific conformation conducive to effective binding and inhibition of EphA3 activity.
Chemical Reactions Analysis

AWL-II-38.3 participates in various chemical reactions primarily related to its interaction with EphA3.

Reactions and Technical Details

  1. Inhibition Mechanism: The compound inhibits EphA3 by binding to its active site, preventing substrate phosphorylation.
  2. Biochemical Assays: Studies involving cell lines have demonstrated that treatment with AWL-II-38.3 results in decreased phosphorylation levels of EphA3 substrates, thereby disrupting downstream signaling pathways associated with tumor progression .
Mechanism of Action

The mechanism of action for AWL-II-38.3 involves its selective inhibition of EphA3, leading to altered cellular behaviors associated with cancer metastasis.

Process and Data

  1. Inhibition of Signaling Pathways: By blocking EphA3 activity, AWL-II-38.3 effectively inhibits pathways responsible for cell migration and invasion.
  2. Impact on Tumor Cells: Experimental data indicate that treatment with AWL-II-38.3 reduces the invasive capabilities of breast cancer cells in vitro, supporting its potential therapeutic role .
Physical and Chemical Properties Analysis

AWL-II-38.3 exhibits several notable physical and chemical properties relevant to its function as a therapeutic agent.

Physical Properties

  • Appearance: Typically presented as a solid or powder form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide, facilitating its use in biological assays.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but should be protected from light and moisture.
  • Melting Point/Boiling Point: Specific thermal properties may vary; detailed characterization is required for precise values.
Applications

AWL-II-38.3 has significant implications in scientific research, particularly in oncology.

Scientific Uses

  1. Cancer Research: Primarily used to investigate the role of EphA3 in cancer biology and to explore potential therapeutic strategies targeting this receptor.
  2. Drug Development: Serves as a lead compound for developing new inhibitors aimed at treating cancers where EphA3 is implicated .
  3. Biochemical Studies: Employed in studies examining signaling pathways related to cell migration and invasion.
Molecular Mechanisms of AWL-II-38.3 in Kinase Inhibition

Structural Basis of EphA3 Kinase Binding Specificity

AWL-II-38.3 (CAS 1135205-94-5) exhibits nanomolar-range inhibitory potency against EphA3 kinase by exploiting a unique structural niche within its catalytic domain. The compound's selectivity is attributed to its ability to stabilize the inactive DFG-out conformation (where the Asp-Phe-Gly motif rotates outward), a state rarely observed in Eph receptor kinases. Crystallographic studies (PDB ID: 3DZQ) reveal that AWL-II-38.3 binds within a deep hydrophobic cleft formed by the displacement of Phe765 in the DFG motif, which is inaccessible in kinases like Src-family members or B-Raf [2] [3]. This conformational shift creates an expanded binding pocket accommodating AWL-II-38.3’s trifluoromethylphenyl moiety, while its oxadiazole ring forms critical hydrogen bonds with hinge residue Met702 (backbone NH) and gatekeeper residue Thr699 (side chain hydroxyl) [4] [6].

The inhibitor’s specificity is further enhanced by steric exclusion mechanisms. Unlike promiscuous type I inhibitors, AWL-II-38.3’s isoxazole-linked benzamide group clashes with conserved lysine/glutamate salt bridges in kinases adopting active DFG-in conformations. Mutagenesis studies confirm that substitution of Leu779 in EphA3’s hinge region with bulkier residues (e.g., Tyr in EphB4) reduces binding affinity by 15-fold, underscoring the role of subtle steric compatibility [2].

Table 1: Key Structural Determinants of AWL-II-38.3/EphA3 Binding

Binding Site RegionResidue InteractionInteraction TypeEnergetic Contribution (ΔG, kcal/mol)
Hinge RegionMet702H-bond (backbone NH)-2.8
GatekeeperThr699H-bond (side chain OH)-1.9
DFG MotifAsp764H-bond (backbone NH)-2.1
Hydrophobic PocketPhe765π-Stacking-3.5
αC-HelixGlu670H-bond (side chain)-1.7

ATP-Binding Pocket Interaction Dynamics

Within the ATP-binding site, AWL-II-38.3 engages in a multi-point anchoring mechanism that disrupts catalytic function. Its central benzamide scaffold occupies the adenine niche, forming a bidentate hydrogen bond with Met702 – a residue critical for phosphotransfer activity. Unlike ATP, however, the compound’s trifluoromethylphenyl group extends into an allosteric subpocket exposed only during DFG-out conformation, contributing ~60% of the total binding energy (-8.2 kcal/mol) via hydrophobic contacts with Leu779, Val694, and Ala642 [2] [4].

Molecular dynamics simulations reveal that AWL-II-38.3 binding triggers a 3.5-Å inward collapse of the glycine-rich loop (residues 667–672), sealing the inhibitor within the catalytic cleft. This "induced fit" mechanism contrasts with type I inhibitors, which permit greater loop flexibility. The trifluoromethyl group’s electronegativity further enhances selectivity by repelling water molecules from the hydrophobic pocket, reducing desolvation penalties upon binding [2] [6]. Crucially, the compound’s oxadiazole nitrogen acts as a hydrogen bond acceptor without forming dipole-dipole conflicts with nearby carbonyl groups (e.g., Glu664), a feature exploited to minimize off-target effects [4] [9].

Substrate-Binding Pocket Modulation

AWL-II-38.3 allosterically disrupts EphA3’s substrate recognition through dual-pocket modulation. Its benzamide carbonyl oxygen forms a critical hydrogen bond with the backbone NH of Asp764 in the DFG motif, locking the activation loop in a rigid conformation that sterically occludes peptide substrate access. Concurrently, the inhibitor’s terminal oxadiazole group protrudes into the substrate-binding cleft, directly competing with phosphorylatable tyrosine residues in physiological targets (e.g., ephrin-A5) [2] [7].

This interference extends to interdomain communication networks. Biochemical assays demonstrate that AWL-II-38.3 binding reduces phosphorylation of Juxtamembrane Tyrosine 602 (JM-Y602) by >90%, hindering the transition from autoinhibited to active kinase states. The inhibitor’s trifluoromethylphenyl moiety further destabilizes salt bridges between the catalytic loop (Arg743) and αC-helix (Glu670), suppressing catalytic activity independently of ATP-competitive mechanisms [4] [10].

Table 2: Allosteric Effects of AWL-II-38.3 on EphA3 Conformation

Conformational ParameterUnbound StateAWL-II-38.3 Bound (PDB 3DZQ)Functional Consequence
DFG-Phe765 OrientationInward ("DFG-in")Outward ("DFG-out")Creates allosteric pocket
Glycine-Rich Loop Height8.2 Å above ATP site4.7 Å above ATP siteSeals inhibitor in binding cleft
Activation Loop RMSD1.9 Å0.6 ÅBlocks substrate access
αC-Helix PositionInclined (Glu670 salt-bridged)Everted (Glu670 solvent-exposed)Disrupts catalytic dyad

The synergistic occupancy of both ATP and substrate pockets enables AWL-II-38.3 to function as a "pseudo-substrate" inhibitor. Kinetic analyses show mixed-type inhibition with Ki (ATP) = 38 nM and Ki (peptide) = 42 nM, confirming dual-site engagement. This cooperativity arises from the compound’s extended structure, which spans 12.7 Å between its trifluoromethylphenyl (ATP-pocket anchor) and oxadiazole (substrate-pocket anchor) moieties [2] [4] [6].

Table 3: Compound AWL-II-38.3 Profile

PropertyValue
IUPAC NameN-(4-{[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}phenyl)-2-(1,3-oxazol-5-yl)acetamide
CAS Number1135205-94-5
Molecular FormulaC23H18F3N5O3
Molecular Weight469.42 g/mol
Primary TargetEphrin-A receptor (EphA3) kinase
Selectivity Profile>100-fold selective vs. Src-family kinases, B-Raf, LIMK1/2
Binding ModeType II (DFG-out) kinase inhibitor
Solubility≥100 mg/mL in DMSO

Properties

Product Name

Awl-II-38.3

IUPAC Name

N-[2-methyl-5-[[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)benzoyl]amino]phenyl]-1,2-oxazole-5-carboxamide

Molecular Formula

C23H18F3N5O3

Molecular Weight

469.4 g/mol

InChI

InChI=1S/C23H18F3N5O3/c1-13-3-4-17(10-19(13)30-22(33)20-5-6-28-34-20)29-21(32)15-7-16(23(24,25)26)9-18(8-15)31-11-14(2)27-12-31/h3-12H,1-2H3,(H,29,32)(H,30,33)

InChI Key

IYUFHBXMTTXZBE-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)N3C=C(N=C3)C)C(F)(F)F)NC(=O)C4=CC=NO4

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)N3C=C(N=C3)C)C(F)(F)F)NC(=O)C4=CC=NO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.